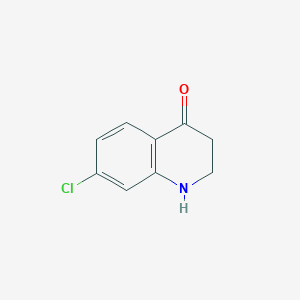

7-chloro-2,3-dihydroquinolin-4(1H)-one

概述

描述

7-Chloro-2,3-dihydroquinolin-4(1H)-one (CAS 21617-15-2) is a bicyclic heterocyclic compound featuring a quinolinone scaffold with a chlorine substituent at position 5. Its structure consists of a partially saturated quinoline ring system, where the ketone group at position 4 and the chlorine atom at position 7 contribute to its chemical reactivity and biological activity . This compound is synthesized via cyclization reactions, such as the acid-catalyzed isomerization of substituted 2'-aminochalcones or the condensation of 3,5-dichloroaniline with acrylic acid followed by polyphosphoric acid-mediated cyclization (yield: 85%) . Applications span medicinal chemistry, including antifungal and anticancer research, due to its ability to serve as a precursor for derivatives with enhanced bioactivity .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2,3-dihydroquinolin-4(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-amino-5-chlorobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate.

化学反应分析

Types of Reactions

7-chloro-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 7-chloro-2,3-dihydroquinolin-4-ol.

Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinolin-4-one derivatives.

Reduction: 7-chloro-2,3-dihydroquinolin-4-ol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of 7-chloro-2,3-dihydroquinolin-4(1H)-one exhibit significant antimicrobial properties. A study highlighted the synthesis of several derivatives that showed moderate to high antibacterial activity against various pathogens, including strains resistant to conventional antibiotics .

Antimalarial Properties

The compound has been investigated for its antimalarial effects. Several derivatives demonstrated potent activity against Plasmodium falciparum, with IC50 values indicating effectiveness at low concentrations (below 50 μM for some compounds) . The mechanism involves interference with the parasite's metabolic processes, suggesting potential as a lead compound for new antimalarial drugs.

Anticancer Activity

This compound has shown promise in cancer research. Studies have reported its ability to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon carcinoma) cells . The compound's effectiveness varies among different cancer types, with specific derivatives exhibiting selectivity towards certain cell lines.

Comparative Analysis of Derivatives

| Compound | Key Features | Biological Activity |

|---|---|---|

| 7-Chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one | Methyl substitution enhances reactivity | Anticancer and enzyme inhibition |

| 7-Chloroquinoline derivatives | Varied substitutions lead to diverse biological effects | Antimicrobial and antimalarial |

| 6-Chloro-2,3-dihydroquinolin-4(1H)-one | Lacks methyl substitution; distinct properties | Potential for different interactions |

Case Study 1: Antimalarial Efficacy

A study focused on synthesizing new derivatives of 7-chloroquinoline using ultrasound irradiation reported high antimalarial activity in several compounds with IC50 values below 50 μM against P. falciparum. The research emphasized the efficiency of the synthetic route and the potential for developing new antimalarial agents .

Case Study 2: Anticancer Potential

Another investigation evaluated the anticancer effects of various derivatives against multiple cancer cell lines. Compounds derived from this compound showed selective cytotoxicity towards MCF-7 cells while maintaining lower toxicity towards normal cells, indicating a promising therapeutic index .

作用机制

The mechanism of action of 7-chloro-2,3-dihydroquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell wall synthesis or interference with DNA replication.

相似化合物的比较

Comparison with Structurally Similar Compounds

Halogen-Substituted Dihydroquinolinones

5,7-Dichloro-2,3-dihydroquinolin-4(1H)-one

- Structure : Additional chlorine at position 3.

- Synthesis : Derived from 3,5-dichloroaniline and acrylic acid .

- Application: Intermediate for 4,5,7-trichloroquinoline synthesis.

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one

- Structure : Cyclopropyl at position 1 and fluorine at position 4.

- Properties: Molecular formula C₁₂H₁₁ClFNO; molar mass 239.67 g/mol .

- Application : Investigated for pharmacokinetic optimization; the cyclopropyl group may improve metabolic stability .

8-Bromo-2,3-dihydroquinolin-4(1H)-one

- Structure : Bromine at position 6.

- Properties: CAS 38470-29-0; molecular formula C₉H₈BrNO .

- Comparison : Bromine’s larger atomic radius may influence crystal packing and intermolecular interactions differently than chlorine .

Aryl- and Sulfonyl-Substituted Derivatives

2-Aryl-2,3-dihydroquinolin-4(1H)-ones

- Examples : 2-(4-Methoxyphenyl)-, 2-(2-chlorophenyl)-substituted variants.

- Synthesis : Suzuki-Miyaura cross-coupling for C–C bond formation .

- Activity : Demonstrated antitumor and microRNA inhibitory properties .

- Comparison : Aryl groups at position 2 enhance π-π stacking interactions, improving binding to biological targets compared to alkyl substituents .

3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones

- Examples : 1-Tosyl, 1-phenylsulfonyl derivatives.

- Activity: High cytotoxicity against HL-60 and MCF-7 cancer cells (IC₅₀ < 10 µM). Compound 5a (2-ethyl-3-methylidene-1-(phenylsulfonyl)- derivative) showed 5-fold selectivity for cancer cells over normal HUVEC cells .

2,3-Dihydroquinolin-4(1H)-one Semicarbazones

- Structure: Semicarbazone moiety appended to the quinolinone core.

- Activity : Broad-spectrum antifungal agents against C. albicans and A. fumigatus (MIC 8–32 µg/mL), outperforming fluconazole in some cases .

- Comparison : The semicarbazone group introduces hydrogen-bonding capacity, critical for targeting fungal cysteine proteases .

7-Chloro-2,3-dihydro-1-(2-methylbenzoyl)-4(1H)-quinolinone 4-oxime-O-sulfonic Acid

生物活性

7-Chloro-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound belonging to the quinoline family, characterized by its unique structure that includes a chlorine atom at the 7-position and a carbonyl group at the 4-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antimalarial properties.

- Molecular Formula : C9H8ClN

- Molecular Weight : Approximately 175.62 g/mol

- Structure : The bicyclic structure contributes to its chemical reactivity and biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets in biological systems. These interactions can lead to:

- Antimicrobial Activity : Disruption of bacterial cell wall synthesis and interference with DNA replication.

- Anticancer Activity : Inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- In vitro Studies : The compound demonstrated cytotoxic effects against multiple cancer cell lines, including HCT116 (colon carcinoma) and MCF-7 (breast cancer) cells. For instance, compounds derived from this compound showed IC50 values indicating significant growth inhibition (Table 1).

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HCT116 (Colon) | 6.76 |

| This compound | MCF-7 (Breast) | 14.68 |

| This compound | HeLa (Cervical) | 14.53 |

These findings suggest that the compound may induce apoptosis through mechanisms such as caspase activation and modulation of apoptotic protein expression.

Antimalarial Activity

The compound has also been evaluated for its antimalarial properties against Plasmodium falciparum. Studies report moderate to high activity levels with IC50 values below 100 μM for several derivatives:

| Compound | IC50 (µM) |

|---|---|

| Compound A | <50 |

| Compound B | <100 |

| Compound C | <75 |

These results indicate that modifications to the quinoline structure can enhance antimalarial efficacy.

Case Studies and Research Findings

- Synthesis and Optimization : Research has focused on synthesizing derivatives of this compound to optimize its biological activity. Various synthetic pathways have been explored to enhance its pharmacological properties while maintaining efficacy against target pathogens or cancer cells .

- Mechanistic Studies : Molecular docking studies have been employed to understand the interactions between this compound and its biological targets. These studies reveal how the compound binds to specific enzymes or receptors involved in disease processes .

- Comparative Analysis : When compared with similar compounds lacking the chlorine atom or carbonyl group, such as quinolin-4-one or 2,3-dihydroquinolin-4(1H)-one, it was found that the presence of these functional groups significantly enhances biological activity .

常见问题

Basic Research Questions

Q. What are the most efficient synthetic routes for 7-chloro-2,3-dihydroquinolin-4(1H)-one?

- Methodological Answer : Two prominent methods are:

- Solid-Phase Synthesis : Anthranilates and bromoketones are key synthons. Primary amines immobilized on an acid-cleavable BAL linker undergo acylation, followed by bromoketone cyclization .

- Microwave-Assisted Synthesis : A mixture of (E)-1-(2-aminophenyl)-3-(2-chloro-6,7-dimethylquinolin-3-yl)prop-2-en-1-one with InCl₃ catalyst under microwave irradiation (360 W, 5 min) yields the compound efficiently (63%) .

Q. How is this compound characterized structurally?

- Methodological Answer :

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.99–8.18 ppm) and carbon frameworks .

- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1663 cm⁻¹, NH/OH stretches at 3200–3447 cm⁻¹) .

- Mass Spectrometry : Confirms molecular ion peaks (e.g., m/z 297 for derivatives) .

- X-ray Crystallography : Resolves dihedral angles and π-π stacking interactions (e.g., centroid-to-centroid distance of 3.94 Å in dimers) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in synthesizing this compound?

- Methodological Answer :

- Catalyst Selection : InCl₃ (20 mol%) under microwave irradiation reduces reaction time (5 min vs. hours) and improves yield .

- Solvent Systems : Dichloromethane/di-isopropylether mixtures enhance crystallization purity .

- Temperature Control : Microwave heating (240–300°C) minimizes side reactions compared to conventional reflux .

Q. What strategies are used to analyze structure-activity relationships (SAR) for biological activity?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., hydrazone, oxadiazole) to the quinolinone core to assess antimicrobial potency .

- In Vitro Assays : Test against bacterial strains (e.g., Mycobacterium tuberculosis) via minimum inhibitory concentration (MIC) measurements .

- Computational Modeling : Dock derivatives into target enzymes (e.g., bacterial dihydrofolate reductase) to predict binding affinity .

Q. How can data contradictions in synthesis yields or biological activities be resolved?

- Methodological Answer :

- Reproducibility Checks : Verify catalyst purity (e.g., InCl₃ vs. contaminated batches) and solvent dryness .

- Analytical Validation : Use HPLC to detect impurities (<2%) that may skew biological results .

- Meta-Analysis : Compare literature protocols (e.g., silica gel vs. Aliquat-336 in demethylation steps) to identify critical variables .

Q. Experimental Design Considerations

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods for reactions involving HCl or bromoketones (acute toxicity: Category 4) .

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent dermal/ocular exposure .

- Waste Disposal : Neutralize acidic byproducts (e.g., from Cl⁻ release) before disposal .

Q. How can regioselectivity challenges in quinolinone functionalization be addressed?

- Methodological Answer :

属性

IUPAC Name |

7-chloro-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLTZTRNTRXTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176007 | |

| Record name | 7-Chloro-2,3-dihydro-4-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21617-15-2 | |

| Record name | 7-Chloro-2,3-dihydro-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21617-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2,3-dihydro-4-quinolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021617152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21617-15-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-2,3-dihydro-4-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-2,3-dihydro-4-quinolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。